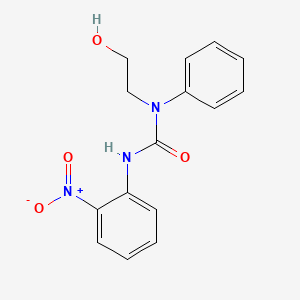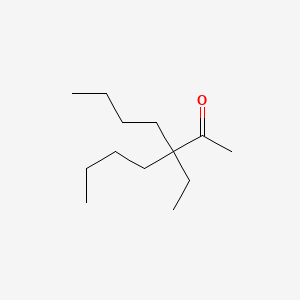
3-Butyl-3-ethylheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3-ethylheptan-2-one is an organic compound belonging to the class of aliphatic ketones It is characterized by a heptane backbone with butyl and ethyl substituents at the third carbon and a ketone functional group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-ethylheptan-2-one can be achieved through several methods. One common approach involves the alkylation of 3-heptanone with butyl and ethyl halides in the presence of a strong base such as sodium hydride. The reaction typically proceeds via an S_N2 mechanism, where the halide is displaced by the nucleophilic carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of corresponding alkenes or the oxidation of secondary alcohols. These methods are optimized for high yield and purity, often employing catalysts such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-3-ethylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The alkyl groups can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted alkanes depending on the reagents used.
Scientific Research Applications
3-Butyl-3-ethylheptan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-Butyl-3-ethylheptan-2-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, undergoing transformations that lead to the formation of active metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
3-Heptanone: Shares the heptane backbone but lacks the butyl and ethyl substituents.
3-Ethylheptan-2-one: Similar structure but with only an ethyl group at the third carbon.
3-Butylheptan-2-one: Similar structure but with only a butyl group at the third carbon.
Uniqueness: 3-Butyl-3-ethylheptan-2-one is unique due to the presence of both butyl and ethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61517-91-7 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
3-butyl-3-ethylheptan-2-one |
InChI |
InChI=1S/C13H26O/c1-5-8-10-13(7-3,12(4)14)11-9-6-2/h5-11H2,1-4H3 |
InChI Key |
KRCXONUOPBLFAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CCCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
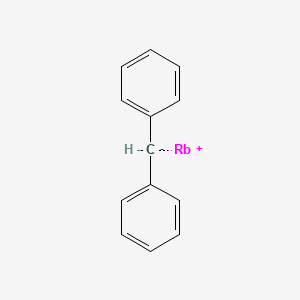
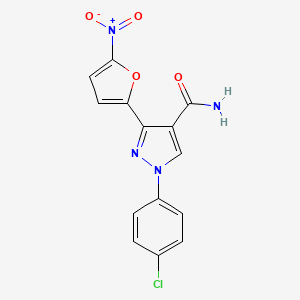
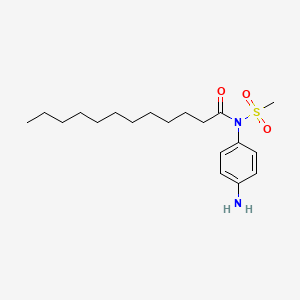

![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
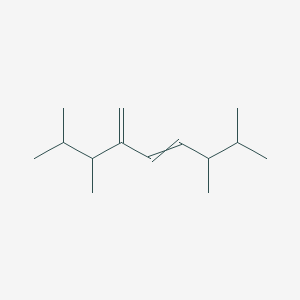

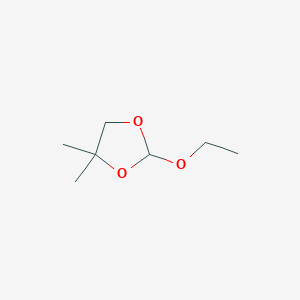

![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
